molecular formula C18H22F2N2S B4283508 N-(1-adamantylmethyl)-N'-(2,4-difluorophenyl)thiourea

N-(1-adamantylmethyl)-N'-(2,4-difluorophenyl)thiourea

Cat. No.: B4283508
M. Wt: 336.4 g/mol
InChI Key: WXESZTRLEQKVTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-adamantylmethyl)-N'-(2,4-difluorophenyl)thiourea, also known as AFA, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. AFA is a thiourea derivative that has shown promising results in various studies due to its unique chemical structure and mechanism of action.

Mechanism of Action

N-(1-adamantylmethyl)-N'-(2,4-difluorophenyl)thiourea acts as a potent inhibitor of tubulin polymerization, which is a critical process in cell division. By inhibiting tubulin polymerization, this compound can prevent the growth and division of cancer cells. Additionally, this compound has been shown to have neuroprotective effects by inhibiting the aggregation of amyloid beta peptides, which are a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound inhibits tubulin polymerization, which prevents cell division and ultimately leads to cell death. In neurological disorders, this compound has been shown to inhibit the aggregation of amyloid beta peptides, which can prevent the formation of plaques in the brain that are associated with Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-(1-adamantylmethyl)-N'-(2,4-difluorophenyl)thiourea has several advantages for use in lab experiments, including its potent inhibitory effects on tubulin polymerization and amyloid beta peptide aggregation. However, this compound also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.

Future Directions

There are several future directions for research on N-(1-adamantylmethyl)-N'-(2,4-difluorophenyl)thiourea, including further studies on its potential use in cancer research and neurological disorders. Additionally, future studies should focus on optimizing the dosage and administration of this compound to maximize its therapeutic potential while minimizing its potential toxicity. Finally, further studies should explore the potential use of this compound in combination with other chemotherapeutic agents or neuroprotective compounds to enhance its therapeutic effects.

Scientific Research Applications

N-(1-adamantylmethyl)-N'-(2,4-difluorophenyl)thiourea has been extensively studied for its potential use in various scientific research applications, including cancer research and neurological disorders. This compound has been shown to inhibit the growth of cancer cells and has been studied as a potential chemotherapeutic agent. Additionally, this compound has been shown to have neuroprotective effects and has been studied as a potential treatment for neurological disorders such as Alzheimer's disease.

Properties

IUPAC Name

1-(1-adamantylmethyl)-3-(2,4-difluorophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F2N2S/c19-14-1-2-16(15(20)6-14)22-17(23)21-10-18-7-11-3-12(8-18)5-13(4-11)9-18/h1-2,6,11-13H,3-5,7-10H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXESZTRLEQKVTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CNC(=S)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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